
Ivacaftor carboxylate
Description
Ivacaftor carboxylate (also designated as M6) is a primary metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used to treat cystic fibrosis (CF). It is formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation of ivacaftor, followed by decarboxylation . While ivacaftor directly enhances CFTR channel gating, its carboxylate metabolite exhibits significantly reduced pharmacological activity, with approximately 1/50th the potency of the parent drug in potentiating CFTR-mediated chloride transport . Despite its diminished activity, this compound is critical in pharmacokinetic (PK) studies due to its role in drug-drug interactions and interpatient variability .
Properties
IUPAC Name |
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYTFLCNPMVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677348 | |
Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-24-0 | |
Record name | Ivacaftor carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVACAFTOR CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivacaftor carboxylate involves the metabolic oxidation of ivacaftor. Ivacaftor is metabolized in the liver by cytochromes P450 3A4 and 3A5, resulting in the formation of hydroxymethyl ivacaftor (M1) and subsequently this compound (M6) .
Industrial Production Methods: Industrial production of ivacaftor involves multiple steps, starting from indole acetic acid ester. The process includes oxidative cleavage, cyclization, and other reactions under controlled conditions. The production of this compound as a metabolite is not typically a direct industrial process but rather a result of ivacaftor’s metabolism in the body .
Chemical Reactions Analysis
Types of Reactions: Ivacaftor carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion from hydroxymethyl ivacaftor to this compound.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving functional groups.
Common Reagents and Conditions:
Oxidation: Cytochromes P450 3A4 and 3A5 enzymes in the liver.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Reagents like halogens or nucleophiles in organic solvents.
Major Products Formed:
Oxidation: this compound (M6) from hydroxymethyl ivacaftor (M1).
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Introduction to Ivacaftor Carboxylate
This compound is a metabolite of ivacaftor, a drug primarily used in the treatment of cystic fibrosis (CF). Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to impaired chloride ion transport across epithelial cells. Ivacaftor acts as a potentiator of CFTR, enhancing the function of the protein in patients with specific mutations. Understanding the applications of this compound is essential for optimizing therapeutic strategies and improving patient outcomes.
Therapeutic Use in Cystic Fibrosis
Ivacaftor has been shown to significantly improve lung function and overall health in patients with specific CFTR mutations. Clinical studies have reported improvements in forced expiratory volume (FEV1) and weight gain among treated patients .
Pharmacokinetics and Pharmacodynamics
Recent studies have focused on the pharmacokinetics of ivacaftor and its metabolites, including this compound. These studies highlight variability in drug absorption and metabolism based on patient demographics such as age and weight . Understanding these pharmacokinetic profiles is essential for tailoring individualized treatment plans.
Quantification Methods
Developing reliable methods for quantifying ivacaftor and its metabolites, including this compound, is crucial for monitoring therapeutic levels and ensuring efficacy. Recent advancements include liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques that enable simultaneous quantification of multiple compounds in biological samples .
Case Study 1: Patient Response to Ivacaftor
A clinical trial involving patients with gating mutations showed that treatment with ivacaftor resulted in an average improvement in FEV1 by approximately 10% over a 24-week period. Notably, patients also experienced improvements in weight and reductions in sweat chloride concentrations, indicating enhanced chloride transport .
Case Study 2: Variability in Drug Response
A study examining the pharmacokinetics of ivacaftor-lumacaftor therapy revealed significant variability based on patient characteristics. For instance, younger patients exhibited markedly different peak plasma concentrations compared to older cohorts, suggesting that age-adjusted dosing may be necessary .
Data Table: Summary of Clinical Findings
Mechanism of Action
Ivacaftor carboxylate exerts its effects by modulating the cystic fibrosis transmembrane conductance regulator protein. It enhances the transport of chloride ions across epithelial cell membranes, improving the regulation of salt and water absorption and secretion. This action helps reduce the build-up of thick mucus in the lungs and improves other symptoms of cystic fibrosis .
Comparison with Similar Compounds
Sources :
- Key Findings :
- M1 retains partial activity (~16.7% of ivacaftor), whereas M6 is largely inactive, contributing minimally to therapeutic efficacy .
- Lumacaftor and tezacaftor act as correctors, distinct from ivacaftor’s potentiator mechanism, and are metabolized via similar CYP3A pathways, increasing PK variability in combination therapies .
Pharmacokinetic Profiles
Exposure and Metabolic Ratios
Steady-state exposure ratios (metabolite-to-parent) highlight metabolic dominance:
Parameter | This compound (M6) | Hydroxymethyl Ivacaftor (M1) |
---|---|---|
AUCmetabolite/AUCivacaftor | 1.73 | 4.89 |
Half-life (hours) | Similar to ivacaftor (~12) | Similar to ivacaftor (~12) |
Sources :
- However, both metabolites necessitate monitoring in patients on CYP3A4 inhibitors/inducers .
Analytical Methodologies
LC-MS/MS is the gold standard for quantifying this compound and analogs in biological matrices. Key validation parameters from recent studies:
Analyte | LLOQ (mg/L) | ULOQ (mg/L) | Retention Time (min) |
---|---|---|---|
This compound | 0.01 | 10 | 1.42 |
Ivacaftor | 0.01 | 10 | 2.64 |
Hydroxymethyl ivacaftor | 0.01 | 10 | 1.54 |
Lumacaftor | 0.01 | 10 | 2.56 |
Tezacaftor | 0.01 | 10 | 1.88 |
Sources :
- Advancements : Recent methods integrate elexacaftor and its metabolites, enabling simultaneous quantification of nine analytes in 6.5 minutes .
Clinical and Therapeutic Implications
- Combination Therapies : this compound is routinely measured in patients receiving lumacaftor/ivacaftor (ORKAMBI®) or tezacaftor/ivacaftor (SYMDEKO®) to assess compliance and metabolic interactions .
- Interpatient Variability : CYP3A4 polymorphisms significantly influence M6 levels, necessitating personalized dosing in hepatic impairment or polypharmacy scenarios .
Biological Activity
Ivacaftor carboxylate (iva-M6) is a metabolite of ivacaftor, a drug primarily used in the treatment of cystic fibrosis (CF) caused by specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Understanding the biological activity of this compound is crucial for evaluating its pharmacological profile, therapeutic potential, and safety.
Overview of Ivacaftor and its Metabolites
Ivacaftor acts as a CFTR potentiator, enhancing the chloride ion transport across epithelial cells by increasing the probability of CFTR channel opening. It is metabolized primarily into two active forms: hydroxymethyl ivacaftor (iva-M1), which retains pharmacological activity, and this compound (iva-M6), which is considered inactive. The metabolic pathways and pharmacokinetics of these compounds significantly influence their clinical efficacy and safety profile.
Pharmacokinetics and Metabolism
Ivacaftor is extensively metabolized by cytochrome P450 enzymes, predominantly CYP3A, leading to the formation of iva-M1 and iva-M6. The pharmacokinetic parameters for these metabolites are essential for understanding their distribution, metabolism, and excretion in humans:
Compound | Molecular Weight | Metabolite Type | Activity |
---|---|---|---|
Ivacaftor | 393.20 g/mol | Parent Drug | Active |
Hydroxymethyl Ivacaftor | 409.15 g/mol | Active Metabolite | Active |
This compound | 423.15 g/mol | Inactive Metabolite | Inactive |
Biological Activity and Receptor Interaction
Research has shown that while ivacaftor exhibits significant binding affinity to various neurotransmitter receptors, this compound's role appears limited. The following table summarizes the receptor binding affinities observed for ivacaftor and its metabolites:
Receptor | Ivacaftor Binding Affinity (Ki) | Iva-M1 Binding Affinity (Ki) | Iva-M6 Binding Affinity (Ki) |
---|---|---|---|
5-HT2C | 866 nM | Not reported | Not reported |
Muscarinic M1 | 1546 nM | Not reported | Not reported |
β3-Adrenergic | 1934 nM | Not reported | Not reported |
Dopamine Transporter | 2935 nM | Not reported | Not reported |
δ-Opioid | 2589 nM | Not reported | Not reported |
The significant displacement of radioligands by ivacaftor at various receptors indicates potential off-target effects that could influence clinical outcomes, particularly in patients with CF.
Efficacy in Cystic Fibrosis Treatment
Clinical studies have demonstrated that ivacaftor effectively improves lung function and reduces sweat chloride levels in patients with specific CFTR mutations. However, the inactive nature of this compound suggests it does not contribute directly to these therapeutic effects.
A study evaluating the pharmacodynamics of ivacaftor-lumacaftor therapy found variability in patient responses based on age and weight, with only a subset achieving significant clinical benefits such as improved forced expiratory volume (FEV1) .
Safety Profile
The safety profile of ivacaftor has been generally favorable; however, concerns regarding hepatotoxicity have been raised based on nonclinical studies showing liver enzyme elevations in animal models . Monitoring liver function during treatment remains critical due to the potential for adverse effects linked to both ivacaftor and its metabolites.
Case Studies
A notable case study examined a patient receiving tezacaftor-ivacaftor therapy who experienced no significant drug-drug interactions with clofazimine, indicating that while this compound does not exhibit direct therapeutic activity, its presence does not adversely affect other treatments .
Q & A
Basic Research Questions
Q. What are the metabolic pathways of Ivacaftor leading to the formation of Ivacaftor carboxylate, and how do these pathways influence its pharmacological activity?
- Methodological Answer : Ivacaftor undergoes extensive hepatic metabolism, primarily via CYP3A enzymes, to produce hydroxylated and carboxylated metabolites. The carboxylate metabolite (ivacaftor carboxylic acid) is significantly less active than the parent drug, as shown by in vitro assays comparing CFTR channel potentiation . Researchers should use hepatocyte models or microsomal preparations to quantify metabolite formation rates. Analytical validation via LC-MS/MS is critical, with calibration curves optimized using weighting factors (1/x² for carboxylate) to ensure precision at low concentrations .
Q. How can researchers accurately quantify this compound in biological matrices, and what validation parameters are essential for reproducibility?
- Methodological Answer : A validated LC-MS/MS method with electrospray ionization (ESI) is recommended. Key parameters include:
- Selectivity : Ensure no interference from plasma matrix components at retention times (e.g., 1.42 min for carboxylate) .
- Linearity : Use quadratic curves with appropriate weighting (1/x² for carboxylate) across 1–1000 ng/mL .
- Stability : Assess freeze-thaw cycles and long-term storage (e.g., -80°C for 30 days) to confirm metabolite integrity .
- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion studies .
Q. What synthetic routes are available for producing this compound intermediates, and how can purity be optimized?
- Methodological Answer : A nitration-protection-recrystallization strategy is effective. For example, 2,4-di-tert-butyl-5-nitrophenyl ethyl carboxylate (a key intermediate) can be synthesized via nitration of ethyl chloroformate-protected phenol, followed by recrystallization in petroleum ether (56.1% yield, 95.3% HPLC purity). Avoid column chromatography to reduce losses and improve scalability .
Advanced Research Questions
Q. How do contradictory findings on this compound’s stability in biofluids impact pharmacokinetic modeling, and what experimental designs resolve these discrepancies?
- Methodological Answer : Discrepancies in half-life estimates (e.g., plasma vs. sputum) may arise from pH-dependent degradation or protein binding. To address this:
- Conduct parallel stability studies in simulated biofluids (e.g., sputum with varying pH and mucin content).
- Use radiolabeled ivacaftor to track carboxylate formation and degradation pathways .
- Apply compartmental modeling with Bayesian inference to reconcile in vitro/in vivo data .
Q. What are the limitations of using this compound as a biomarker for CYP3A activity in cystic fibrosis patients, and how can these be mitigated?
- Methodological Answer : While carboxylate levels correlate with CYP3A activity, confounding factors include:
- Drug-drug interactions : Co-administered CYP3A inhibitors/inducers (e.g., clarithromycin, rifampicin) alter metabolite ratios. Use population pharmacokinetic models to adjust for covariates .
- Genetic variability : Screen for CYP3A5 polymorphisms (e.g., CYP3A5 non-expressors) to stratify patients .
- Sample timing : Collect trough samples to minimize intra-individual variability .
Q. How does the carboxylate functional group influence Ivacaftor’s interaction with CFTR, and what biophysical techniques validate these interactions?
- Methodological Answer : The carboxylate group reduces binding affinity due to steric hindrance and altered charge distribution. Techniques to study this include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics of purified CFTR domains with ivacaftor vs. carboxylate .
- Molecular Dynamics Simulations : Compare hydrogen-bonding networks and conformational changes in CFTR’s transmembrane domains .
- Electrophysiology : Patch-clamp assays to quantify chloride ion flux modulation by carboxylate .
Q. What challenges arise in formulating this compound for preclinical studies, and how can salt forms improve bioavailability?
- Methodological Answer : Carboxylate’s low solubility (<1 mg/mL in water) limits absorption. Strategies include:
- Salt Formation : Screen counterions (e.g., sodium, lysine) to enhance solubility. Acetate salts are common in FDA-approved drugs but may require pH adjustment .
- Nanoformulation : Use lipid-based nanoparticles (50–100 nm) with carboxylate surface functionalization to improve mucosal delivery .
- Co-crystallization : Explore co-formers (e.g., nicotinamide) to stabilize the amorphous phase and enhance dissolution .
Data Analysis & Reporting Guidelines
- Contradictory Data : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in metabolite quantification .
- Spectral Characterization : Assign IR peaks (e.g., 1540–1570 cm⁻¹) to bidentate/bridging carboxylate-Ca²⁺ interactions in stability studies .
- Ethical Reporting : Disclose all synthetic yields, including failed recrystallization attempts, to avoid publication bias .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.